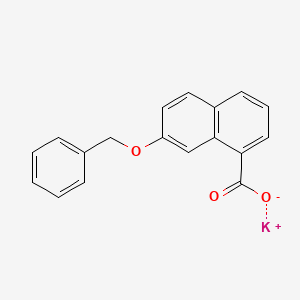
Potassium;7-phenylmethoxynaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;7-phenylmethoxynaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a benzyloxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;7-phenylmethoxynaphthalene-1-carboxylate typically involves the reaction of 7-hydroxy-1-naphthoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group. The resulting product is then treated with potassium hydroxide to form the potassium salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium;7-phenylmethoxynaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
Potassium;7-phenylmethoxynaphthalene-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium;7-phenylmethoxynaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Potassium 7-hydroxy-1-naphthoate: Similar in structure but lacks the benzyloxy group.
Potassium 7-methoxy-1-naphthoate: Contains a methoxy group instead of a benzyloxy group.
Potassium 7-ethoxy-1-naphthoate: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness
Potassium;7-phenylmethoxynaphthalene-1-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
188904-07-6 |
|---|---|
Molecular Formula |
C18H13KO3 |
Molecular Weight |
316.397 |
IUPAC Name |
potassium;7-phenylmethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C18H14O3.K/c19-18(20)16-8-4-7-14-9-10-15(11-17(14)16)21-12-13-5-2-1-3-6-13;/h1-11H,12H2,(H,19,20);/q;+1/p-1 |
InChI Key |
LAXJYQDYNKMNKT-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CC=C3C(=O)[O-])C=C2.[K+] |
Synonyms |
7-(BENZYLOXY)-2-NAPHTHOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI)](/img/structure/B574304.png)
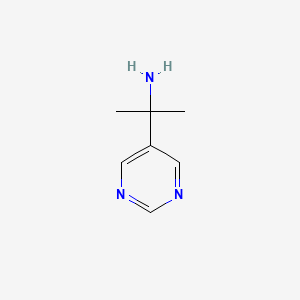
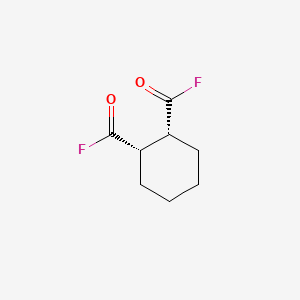
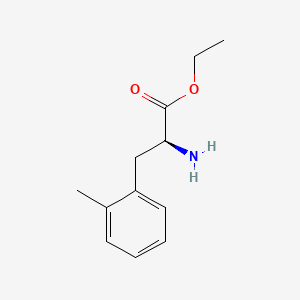
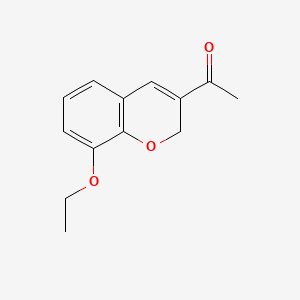

![1H-Imidazo[1,5-D][1,4]diazepine](/img/structure/B574321.png)
